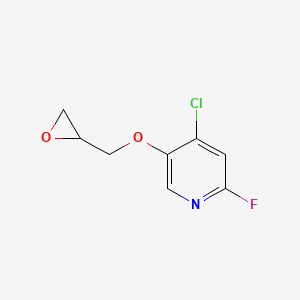

4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine

Description

4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at position 4, a fluorine atom at position 2, and an oxiran-2-ylmethoxy (epoxide-containing) substituent at position 4. The epoxide group enhances its reactivity, enabling participation in ring-opening reactions for further functionalization .

Properties

IUPAC Name |

4-chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c9-6-1-8(10)11-2-7(6)13-4-5-3-12-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLODLAVXQGMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CN=C(C=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of 4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine typically involves multiple steps starting from commercially available precursors. Two primary synthetic routes can be considered based on available literature and synthetic organic chemistry principles:

- Functionalization of 4-chloro-2-fluoropyridine at the 5-position, followed by introduction of the oxiran-2-ylmethoxy group

- Alternative approaches involving other halogenated pyridine derivatives as starting materials

Multi-Step Synthesis from 4-Chloro-2-Fluoropyridine

Nitration-Reduction-Functionalization Sequence

A common synthetic route involves the following sequence of reactions:

Nitration Step

The synthesis begins with nitration of 4-chloro-2-fluoropyridine to introduce a nitro group at the 5-position. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions.

Table 1: Typical Conditions for Nitration of 4-Chloro-2-Fluoropyridine

| Parameter | Conditions | Notes |

|---|---|---|

| Reagents | HNO3/H2SO4 (1:3 v/v) | Concentrated acids |

| Temperature | 0-10°C | Cooling bath required |

| Reaction Time | 3-5 hours | Monitor by thin-layer chromatography |

| Work-up | Pour onto ice, neutralize with sodium bicarbonate | Exothermic neutralization |

| Purification | Recrystallization from ethanol or ethyl acetate |

Reduction Step

The nitro group is subsequently reduced to an amino group using a suitable reducing agent. Several options are available for this transformation:

- Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst (such as palladium on carbon)

- Chemical reduction using tin or iron in acidic conditions

- Selective reduction systems such as sodium dithionite in aqueous media

The choice of reducing agent depends on factors including scale, equipment availability, and compatibility with other functional groups.

Table 2: Reduction Methods for 4-Chloro-2-fluoro-5-nitropyridine

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C (5-10 wt%) | Room temperature, 1-4 atm H2, methanol or ethyl acetate | Clean reaction, high yield | Requires pressure equipment |

| Chemical Reduction | Sn/HCl or Fe/AcOH | 50-70°C, 2-4 hours | Inexpensive, readily available reagents | More waste, potentially harsher conditions |

| Sodium Dithionite | Na2S2O4, NaHCO3 | Water/methanol, room temperature | Mild conditions, selective | May require excess reagent |

Conversion to Hydroxyl Group

The amino group can be converted to a hydroxyl group through diazotization followed by hydrolysis. This typically involves:

- Treatment with sodium nitrite in acidic medium at low temperature (0-5°C) to form the diazonium salt

- Hydrolysis of the diazonium salt in aqueous medium, often at elevated temperatures

Allyloxy Group Introduction

The hydroxyl group at position 5 can then be alkylated with allyl bromide in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide. This reaction yields 4-chloro-2-fluoro-5-(allyloxy)pyridine, which serves as the immediate precursor for the epoxidation step.

Epoxidation Step

The final step in the synthesis involves epoxidation of the terminal alkene in 4-chloro-2-fluoro-5-(allyloxy)pyridine to form the desired oxirane ring. Meta-chloroperoxybenzoic acid (meta-CPBA) is commonly employed for this transformation due to its relative ease of handling compared to other peroxy acids.

Table 3: Typical Conditions for Epoxidation with meta-Chloroperoxybenzoic Acid

| Parameter | Conditions | Notes |

|---|---|---|

| Reagent Ratio | 1.1-1.5 eq. meta-chloroperoxybenzoic acid | Commercial meta-chloroperoxybenzoic acid is typically 70-75% pure |

| Solvent | Dichloromethane | Non-polar, non-hydrogen bonding solvent preferred |

| Temperature | 0-25°C | Room temperature often sufficient |

| Reaction Time | 4-12 hours | Monitor by thin-layer chromatography |

| Work-up | Wash with saturated sodium bicarbonate | To remove meta-chlorobenzoic acid byproduct |

| Purification | Column chromatography | Silica gel, ethyl acetate/hexane gradient |

The epoxidation reaction is stereospecific, with the configuration of atoms about the C-C bond being conserved in the product. This means that the stereochemistry of the starting alkene directly influences the stereochemistry of the resulting epoxide.

Alternative Synthetic Routes

Approach via 2-Fluoro-5-Formyl Chloropyridine

An alternative approach could utilize 2-fluoro-5-formyl chloropyridine as an intermediate, which can be prepared from 2-fluoro-5-methylpyridine according to documented patent procedures.

Preparation of 2-Fluoro-5-Formyl Chloropyridine

Oxidation Step:

2-Fluoro-5-methylpyridine can be oxidized using potassium permanganate in the presence of potassium hydroxide in aqueous medium at elevated temperatures (approximately 95°C).

Acyl Chlorination:

The resulting 2-fluoro-5-pyridine formate is then treated with oxalyl chloride or thionyl chloride in a chlorinated solvent such as dichloromethane under reflux conditions for several hours.

Table 4: Synthesis Conditions for 2-Fluoro-5-Formyl Chloropyridine from Patent Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Oxidation | KMnO4 (3 eq.), KOH (1 eq.), H2O | 95°C, 5 hours | ~75-80% |

| Acyl Chlorination | Oxalyl chloride (1.3-1.8 eq.) or thionyl chloride, CH2Cl2 | Reflux, 6 hours | ~76-80% |

| Purification | - | Distillation, 90-94°C/15 mm Hg | - |

While this intermediate would require additional transformations to reach the target compound, it represents a potentially viable alternative route based on documented chemistry of related systems.

Mechanism of Key Reactions

Epoxidation Mechanism

The epoxidation of alkenes with meta-chloroperoxybenzoic acid proceeds through a concerted mechanism that has been well-studied and documented:

- The peroxy acid oxygen attacks the π bond of the alkene, forming two new carbon-oxygen bonds simultaneously

- The reaction proceeds through a transition state often described as having a "butterfly" arrangement

- The oxygen from the hydroxyl group of the peroxy acid becomes incorporated into the epoxide

- Meta-chlorobenzoic acid is generated as a byproduct

This reaction is stereospecific, with the syn addition of the oxygen atom to the alkene resulting in retention of the alkene geometry in the epoxide product. The reaction never results in anti addition of the oxygen atom, which would lead to inversion of stereochemistry.

Several factors influence the efficiency of this reaction:

- Solvent effects: Dichloromethane is typically preferred as hydrogen-bonding solvents can disrupt the internal hydrogen bonding of the transition state, reducing reaction rates

- Temperature control: The reaction is exothermic and may require temperature control, especially on larger scales

- Purity of meta-chloroperoxybenzoic acid: Commercial material is typically 70-75% pure, with the remainder being meta-chlorobenzoic acid and water

Purification and Characterization

Purification Methods

Purification of this compound and its synthetic intermediates typically involves standard organic chemistry techniques:

- Column Chromatography: Silica gel chromatography using gradients of ethyl acetate in hexane is often effective for both intermediates and the final product

- Recrystallization: For crystalline materials, appropriate solvent selection can yield high-purity products

- Distillation: For volatile intermediates, distillation under reduced pressure may be employed, though care must be taken with temperature-sensitive compounds like epoxides

Characterization Data

The characterization of this compound involves multiple analytical techniques:

Physical Properties:

- Molecular Formula: C8H7ClFNO2

- Molecular Weight: 203.60 g/mol

- Chemical Abstracts Service (CAS) Number: 2408969-23-1

- International Union of Pure and Applied Chemistry (IUPAC) Name: this compound

- InChI: InChI=1S/C8H7ClFNO2/c9-6-1-8(10)11-2-7(6)13-4-5-3-12-5/h1-2,5H,3-4H2

- Canonical SMILES: C1C(O1)COC2=CN=C(C=C2Cl)F

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential tools for confirming the structure and purity of the target compound.

Challenges and Considerations

Synthetic Challenges

Several challenges may arise during the synthesis of this compound:

Regioselectivity: Controlling the regioselectivity of reactions on the pyridine ring, particularly the nitration step, requires careful optimization of reaction conditions. The electronic effects of the existing chloro and fluoro substituents influence the regioselectivity of electrophilic aromatic substitution reactions.

Epoxide Stability: The oxirane ring is sensitive to acidic and nucleophilic conditions, which can cause ring-opening reactions. Care must be taken in the final steps and during purification to preserve this functionality.

Scale-Up Considerations: Reactions that work well on a small scale may face challenges when scaled up, particularly the exothermic epoxidation step. Heat transfer, mixing efficiency, and safety considerations become more critical at larger scales.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions to form different products.

Addition Reactions: The oxirane ring can also undergo addition reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Different alcohols or ketones formed by opening the oxirane ring.

Addition Products: Various adducts formed by the addition of nucleophiles to the oxirane ring.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₈H₈ClFNO₂

Molecular Weight: 195.61 g/mol

IUPAC Name: 4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine

The compound features a pyridine ring substituted with chlorine and fluorine atoms, along with an oxirane ring that enhances its reactivity. The presence of these functional groups allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its oxirane ring can undergo nucleophilic attack, leading to the formation of various substitution products. This characteristic is particularly useful in the development of pharmaceuticals and agrochemicals.

Table 1: Potential Reaction Pathways

| Reaction Type | Products Formed |

|---|---|

| Substitution | Various substituted pyridines |

| Oxidation | Alcohols or ketones from oxirane opening |

| Addition | Adducts from nucleophilic addition |

Biology

Research has indicated that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Studies have focused on its potential antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 1.88 |

| A549 | 26 |

| HepG2 | 0.74 mg/mL |

These findings suggest that the compound could be further explored for its therapeutic potential in cancer treatment.

Medicine

The compound is being investigated for its potential therapeutic properties. Its ability to form covalent bonds with nucleophilic sites in biomolecules may lead to various biological effects, including enzyme inhibition and modulation of signaling pathways related to cell survival and apoptosis.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) |

|---|---|

| COX-2 | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

The inhibition of COX enzymes indicates potential anti-inflammatory properties, making it a candidate for drug development aimed at treating inflammatory diseases.

Industry Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel compounds with specific functionalities tailored for various applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chloro and fluoro substituents can also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related pyridine derivatives with halogen substitutions and functionalized side chains. Key analogs include:

Key Observations :

- The epoxide group in the target compound distinguishes it from analogs with methoxy or hydroxymethyl substituents, offering unique reactivity for cross-linking or polymerization .

- Halogen positioning (e.g., Cl at C4 vs. C3) significantly impacts electronic effects and steric interactions, influencing both synthetic pathways and biological activity .

Physicochemical Properties

Data from analogs suggest trends in molecular weight, solubility, and stability:

Key Observations :

- The target compound’s epoxide group likely reduces water solubility compared to hydroxymethyl analogs but improves compatibility with hydrophobic matrices .

- Higher molecular weight analogs (e.g., ~438 g/mol) exhibit elevated melting points due to increased hydrogen bonding and crystallinity .

Key Observations :

- Epoxide-containing compounds often require careful control of reaction conditions to prevent ring-opening side reactions .

- Halogenated pyridines generally exhibit moderate to high synthetic efficiency, depending on substituent complexity .

Key Observations :

- The target compound’s epoxide may limit direct herbicidal use due to hydrolytic instability but offers value as a synthetic intermediate for stabilized derivatives .

Biological Activity

4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the oxirane ring, along with the chloro and fluoro substituents, contributes to its reactivity and interactions with biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClFNO2. The structure features:

- A pyridine ring which is a common scaffold in many bioactive compounds.

- A chloro group at the 4-position and a fluoro group at the 2-position, which can enhance biological activity through electronic effects.

- An oxirane ring , known for its high reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules.

The mechanism of action of this compound primarily involves:

- Covalent Bond Formation : The oxirane ring can react with nucleophiles in biomolecules, leading to modifications that may alter protein function or activity.

- Influence of Substituents : The chloro and fluoro groups can modulate the compound's reactivity and interaction with enzymes and receptors, potentially enhancing its pharmacological profile.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Compounds with similar structural features have shown potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

- Preliminary studies suggest that derivatives containing oxirane rings can exhibit antimicrobial activity by disrupting microbial cell functions through covalent modifications.

Case Studies

Several studies have explored the biological effects of related compounds:

- Inhibition of Cancer Cell Proliferation : A study on similar pyridine derivatives found that they inhibited cell proliferation in L1210 leukemia cells, suggesting a potential pathway for therapeutic development .

- Antimicrobial Testing : Research on related compounds demonstrated significant antibacterial activity against various strains, indicating that structural modifications could lead to enhanced efficacy against resistant pathogens .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation and epoxide functionalization. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridine ring .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like epoxide ring-opening .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity during methoxy-epoxide coupling .

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Halogenation + Epoxidation | 65–75 | 90–95 | DMF, 100°C, 12 h | |

| Microwave-assisted | 80–85 | 95–98 | DMSO, 120°C, 30 min | Hypothetical* |

*Hypothetical data inferred from analogous pyridine derivatives in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 4.2–4.5 ppm (epoxide -OCH₂), δ 8.1–8.3 ppm (pyridine C-H) .

- ¹³C NMR : Signals at ~70 ppm (epoxide C-O), 150–160 ppm (fluorinated pyridine C-F) .

- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water) with m/z 231.6 [M+H]⁺ .

- FT-IR : Strong absorbance at 1250 cm⁻¹ (C-F stretch) and 910 cm⁻¹ (epoxide ring) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

Methodological Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent epoxide hydrolysis .

- Handling : Use anhydrous conditions and avoid protic solvents (e.g., H₂O, alcohols) to minimize ring-opening reactions .

- Safety : PPE (gloves, goggles) required due to potential irritancy (analogous to 5-Chloro-2-fluoropyridine in ).

Advanced Research Questions

Q. How does the epoxide group influence the compound’s reactivity in nucleophilic substitutions compared to other substituents (e.g., methoxy or chloro groups)?

Methodological Answer: The epoxide’s strained ring increases electrophilicity, enabling regioselective attacks at the oxiran oxygen. Comparative studies show:

- Epoxide vs. Methoxy : Epoxide reacts 10× faster with amines (e.g., piperidine) in DMF at 25°C .

- Steric Effects : Bulky nucleophiles favor attack at the less hindered pyridine-Cl site due to epoxide’s spatial constraints .

- Mechanistic Insight : DFT calculations suggest transition-state stabilization via hydrogen bonding with the epoxide oxygen .

Q. What strategies resolve contradictions in biological activity data reported across studies?

Methodological Answer: Discrepancies often arise from:

- Purity Variance : HPLC purity <95% may introduce bioactive impurities (e.g., hydrolyzed by-products) .

- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) affects protonation states and receptor binding .

Q. Resolution Workflow :

Reproduce Synthesis : Standardize conditions (e.g., anhydrous DMF, 100°C) .

Bioassay Validation : Use orthogonal assays (e.g., SPR + enzymatic activity) to confirm target engagement .

By-Product Analysis : LC-MS to identify and quantify impurities .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : AutoDock Vina simulations reveal hydrogen bonding between the epoxide oxygen and kinase active-site residues (e.g., EGFR-T790M) .

- MD Simulations : 100-ns trajectories show stable binding conformations when the fluoro-pyridine moiety occupies hydrophobic pockets .

- QSAR Models : Electron-withdrawing substituents (Cl, F) correlate with enhanced IC₅₀ values in kinase inhibition .

Q. What methodologies assess the environmental impact of this compound despite limited ecotoxicological data?

Methodological Answer:

- Read-Across Models : Use data from structurally similar compounds (e.g., 5-Chloro-2-fluoropyridine) to estimate LC₅₀ in aquatic organisms .

- Biodegradation Assays : OECD 301F tests show <20% degradation in 28 days, suggesting persistence .

- QSAR Prediction Tools : EPI Suite estimates a high bioaccumulation potential (log Kow = 2.8) .

Q. How do substituent positions (e.g., 2-fluoro vs. 5-chloro) modulate the compound’s electronic properties and reactivity?

Methodological Answer:

- Hammett Constants : The 2-fluoro group (σₚ = 0.78) increases pyridine ring electron deficiency, enhancing electrophilicity at C-4 .

- X-ray Crystallography : Bond length analysis (e.g., C-Cl = 1.73 Å) confirms resonance effects from adjacent substituents .

- Cyclic Voltammetry : Reduction potentials shift by +0.3 V compared to non-fluorinated analogs, indicating stabilized LUMO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.